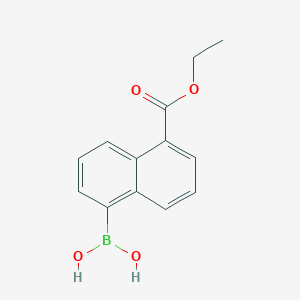

5-(Ethoxycarbonyl)naphthalene-1-boronic acid

Overview

Description

5-(Ethoxycarbonyl)naphthalene-1-boronic acid is an organic compound with the molecular formula C13H13BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

The primary target of 5-(Ethoxycarbonyl)naphthalene-1-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its storage temperature is recommended to be refrigerated , which suggests that it may have specific stability requirements.

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon-carbon bonds . This makes it a valuable tool in organic synthesis, particularly in the creation of complex organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For instance, the compound is recommended to be stored in a refrigerated environment , suggesting that temperature can affect its stability. Additionally, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , can also influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)naphthalene-1-boronic acid typically involves the reaction of 5-bromo-1-naphthoic acid with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)naphthalene-1-boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.

Reduction: The compound can be reduced to form a boronic ester or a boronate salt.

Substitution: The boronic acid group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) or diethyl ether.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine, and the reaction conditions may vary depending on the desired product.

Major Products Formed

Oxidation: Boronate esters or boronic anhydrides.

Reduction: Boronic esters or boronate salts.

Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

5-(Ethoxycarbonyl)naphthalene-1-boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the naphthalene ring.

4-(Ethoxycarbonyl)phenylboronic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.

Naphthalene-2-boronic acid: Another naphthalene-based boronic acid with the boronic acid group at a different position.

Uniqueness

5-(Ethoxycarbonyl)naphthalene-1-boronic acid is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and binding properties. The presence of the ethoxycarbonyl group also adds to its versatility in various chemical reactions and applications.

Biological Activity

5-(Ethoxycarbonyl)naphthalene-1-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines the properties of naphthalene and boronic acid, making it a candidate for various biological applications, including sensing, drug delivery, and therapeutic interventions.

The molecular formula of this compound is with a molecular weight of approximately 218.04 g/mol. The compound features an ethoxycarbonyl group attached to the naphthalene ring, which enhances its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃B O₃ |

| Molecular Weight | 218.04 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, a property inherent to boronic acids. This interaction is particularly significant in biological systems where the modulation of enzyme activity and receptor binding occurs. The compound's naphthalene moiety contributes to its hydrophobic interactions, enhancing its affinity for various biological targets.

Anticancer Activity

Recent studies have indicated that boronic acids, including this compound, exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated that this compound inhibits the proliferation of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

- Mechanism : The compound's interaction with specific enzymes involved in cancer cell metabolism leads to altered signaling pathways that promote cell death.

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The ability of this compound to inhibit bacterial growth has been documented:

- Results : Tests showed significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Implications : This antibacterial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: Antitumor Efficacy

A study published in Medicinal Chemistry evaluated the antitumor effects of various boronic acids, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered at specific dosages .

Case Study 2: Sensing Applications

Another research highlighted the use of this compound as a fluorescent probe for detecting saccharides. The compound exhibited a notable increase in fluorescence upon binding with sugars, demonstrating its potential as a biosensor .

Properties

IUPAC Name |

(5-ethoxycarbonylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIBPCFOMZMVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C(C2=CC=C1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.